molecular formula C12H13N3O3 B2931232 2-[(morpholin-4-yl)methyl]-1H,2H,3H-pyrrolo[3,4-c]pyridine-1,3-dione CAS No. 630082-97-2

2-[(morpholin-4-yl)methyl]-1H,2H,3H-pyrrolo[3,4-c]pyridine-1,3-dione

Cat. No.: B2931232
CAS No.: 630082-97-2
M. Wt: 247.254
InChI Key: OORXAASJHMTBBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(morpholin-4-yl)methyl]-1H,2H,3H-pyrrolo[3,4-c]pyridine-1,3-dione is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and material science. This compound features a pyrrolo[3,4-c]pyridine core, which is a fused bicyclic system, and a morpholine moiety, which is a six-membered ring containing both nitrogen and oxygen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(morpholin-4-yl)methyl]-1H,2H,3H-pyrrolo[3,4-c]pyridine-1,3-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolo[3,4-c]pyridine core, followed by the introduction of the morpholine moiety. Key steps may include cyclization reactions, nucleophilic substitutions, and amide bond formations. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process. Additionally, purification methods like crystallization and chromatography are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

2-[(morpholin-4-yl)methyl]-1H,2H,3H-pyrrolo[3,4-c]pyridine-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including solvent choice, temperature, and reaction time, are tailored to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

2-[(morpholin-4-yl)methyl]-1H,2H,3H-pyrrolo[3,4-c]pyridine-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(morpholin-4-yl)methyl]-1H,2H,3H-pyrrolo[3,4-c]pyridine-1,3-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which contribute to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(morpholin-4-yl)methyl]-1H-pyrrolo[3,4-c]pyridine-1,3-dione
  • 2-[(morpholin-4-yl)methyl]-1H,2H,3H-pyrrolo[3,4-b]pyridine-1,3-dione
  • 2-[(morpholin-4-yl)methyl]-1H,2H,3H-pyrrolo[3,4-d]pyridine-1,3-dione

Uniqueness

What sets 2-[(morpholin-4-yl)methyl]-1H,2H,3H-pyrrolo[3,4-c]pyridine-1,3-dione apart from similar compounds is its specific arrangement of the morpholine and pyrrolo[3,4-c]pyridine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(morpholin-4-ylmethyl)pyrrolo[3,4-c]pyridine-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c16-11-9-1-2-13-7-10(9)12(17)15(11)8-14-3-5-18-6-4-14/h1-2,7H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OORXAASJHMTBBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CN2C(=O)C3=C(C2=O)C=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.